molecular formula C11H9ClN4O3 B11696895 5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11696895
M. Wt: 280.67 g/mol
InChI Key: KDADGFZWYPYEDR-UHFFFAOYSA-N
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Description

5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a pyrimidine ring substituted with a hydrazinylidene group and a 3-chloro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the following steps:

    Formation of the Hydrazinylidene Intermediate: This step involves the reaction of 3-chloro-2-methylaniline with hydrazine hydrate under acidic conditions to form the hydrazinylidene intermediate.

    Cyclization: The intermediate is then reacted with barbituric acid under basic conditions to form the pyrimidine ring, resulting in the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with various enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-methylphenylhydrazine: A precursor in the synthesis of the compound.

    Barbituric Acid Derivatives: Compounds with similar pyrimidine ring structures.

Uniqueness

5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern and the presence of both hydrazinylidene and pyrimidine functionalities

Properties

Molecular Formula

C11H9ClN4O3

Molecular Weight

280.67 g/mol

IUPAC Name

5-[(3-chloro-2-methylphenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H9ClN4O3/c1-5-6(12)3-2-4-7(5)15-16-8-9(17)13-11(19)14-10(8)18/h2-4H,1H3,(H3,13,14,17,18,19)

InChI Key

KDADGFZWYPYEDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=NC2=C(NC(=O)NC2=O)O

Origin of Product

United States

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